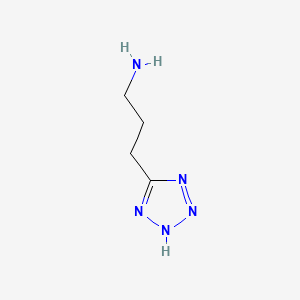

1H-Tetrazole-5-propanamine

Beschreibung

Significance of Nitrogen-Rich Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis for a vast array of natural products and synthetic molecules. openmedicinalchemistryjournal.comnih.gov Their importance stems from several key characteristics:

Structural Diversity: The inclusion of nitrogen atoms in a cyclic framework introduces structural and functional diversity, allowing for the fine-tuning of a compound's physicochemical properties for specific applications. openmedicinalchemistryjournal.com

Biological Activity: These compounds are among the most prominent structural motifs in pharmaceuticals. openmedicinalchemistryjournal.com An analysis by the U.S. FDA revealed that 59% of small-molecule drugs feature a nitrogen heterocycle. openmedicinalchemistryjournal.com They are integral to the structures of DNA and RNA base pairs (purines and pyrimidines) and are found in numerous drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Physicochemical Properties: The electron-rich nature of the nitrogen atom allows these heterocycles to readily participate in various chemical interactions, such as proton donation or acceptance and the formation of weak intermolecular bonds. nih.gov This makes them crucial in drug design, where they can mimic endogenous metabolites and interact with biological targets. openmedicinalchemistryjournal.com

High-Energy Materials: Heterocycles with a high nitrogen content, such as tetrazoles and triazoles, are of significant interest in materials science. openmedicinalchemistryjournal.comresearchgate.net These compounds often possess high heats of formation and can decompose to produce environmentally benign dinitrogen gas, making them candidates for advanced energetic materials. openmedicinalchemistryjournal.comresearchgate.netmdpi.com

Historical Context of Tetrazole Synthesis and Derivatization

The field of tetrazole chemistry dates back to 1885, when the Swedish chemist J. A. Bladin first synthesized a derivative of this heterocyclic ring. thieme-connect.comresearchgate.netnih.gov Since its discovery, the synthesis of the tetrazole core and its derivatives has evolved significantly.

Early methods for creating 5-substituted 1H-tetrazoles often involved the diazotization of amidrazones. thieme-connect.com However, a pivotal advancement came in 1958 with the work of Finnegan and co-workers, who developed an improved procedure using the [3+2] cycloaddition reaction between organic nitriles and sodium azide (B81097). thieme-connect.comresearchgate.net This method remains one of the most common and effective routes for synthesizing 5-substituted 1H-tetrazoles. researchgate.netnih.gov

Over the decades, research has focused on developing more efficient, safer, and environmentally friendly synthetic protocols. thieme-connect.combenthamdirect.com This has led to the exploration of various catalysts, including heterogeneous catalysts like zeolites and nanoparticles, as well as microwave-assisted synthesis and continuous flow processes to improve reaction rates and yields. thieme-connect.comacs.orgajol.infosoran.edu.iq Modern synthetic strategies also include multicomponent reactions, such as the Ugi-azide reaction, which allow for the rapid assembly of complex tetrazole derivatives from simple starting materials. nih.govbenthamdirect.com

Positioning of 1H-Tetrazole-5-propanamine as a Key Structural Motif for Academic Inquiry

Within the vast family of tetrazole derivatives, this compound has emerged as a compound of particular interest for academic and medicinal chemistry research. Its structure combines the metabolically stable tetrazole ring with a flexible aliphatic amine chain, creating a unique molecular profile.

The 5-substituted 1H-tetrazole moiety is a highly valued structural unit in modern chemistry, particularly in the field of drug discovery. thieme-connect.comacs.org A primary reason for its prominence is its role as a bioisostere for the carboxylic acid functional group. thieme-connect.comnih.govhilarispublisher.com Although structurally different, the 5-substituted 1H-tetrazole ring possesses a similar pKa and can exist in a deprotonated, anionic form, allowing it to mimic the interactions of a carboxylate group with biological receptors while often providing improved metabolic stability and lipophilicity. thieme-connect.comhilarispublisher.com

This bioisosteric relationship has led to the incorporation of the 5-substituted tetrazole ring into numerous clinically approved drugs, including the antihypertensive medication Losartan. thieme-connect.comorganic-chemistry.org Research in this area is extensive, focusing on the synthesis of diverse derivatives and their evaluation for a wide range of therapeutic applications. hilarispublisher.com

| Area of Research | Significance | Key References |

|---|---|---|

| Medicinal Chemistry | Acts as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and potency. thieme-connect.comnih.gov | thieme-connect.com, nih.gov, hilarispublisher.com |

| Synthetic Methodology | Development of efficient and green synthetic routes using various catalysts and reaction conditions. benthamdirect.comacs.orgresearchgate.net | researchgate.net, acs.org, benthamdirect.com |

| Materials Science | Used as ligands in coordination chemistry and as components in high-energy materials due to high nitrogen content. ajol.infowikipedia.org | wikipedia.org, ajol.info |

| Organocatalysis | The unique electronic properties of the tetrazole ring are explored for applications in catalysis. acs.org | acs.org |

The presence of an aliphatic amine, specifically a propanamine chain, at the 5-position of the tetrazole ring gives this compound distinct characteristics. The alkylamine group introduces a basic center and a flexible linker, which can be crucial for orienting the molecule within a biological target, such as an enzyme's active site.

Research by Yuan and Silverman specifically identified this compound as a potent substrate for the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). sciepub.comsciepub.com GABA-AT is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. The ability of this compound to act as a substrate highlights its potential as a lead structure for designing enzyme inhibitors. sciepub.comsciepub.com This finding underscores the unique contribution of the aliphatic amine substituent, which allows the molecule to be recognized and processed by a specific biological target.

Scope and Academic Relevance of Research on this compound Derivatives

The academic relevance of this compound is primarily driven by its demonstrated biological activity and its potential as a scaffold for developing new therapeutic agents. The work on GABA-AT has established a clear line of inquiry, positioning this compound as a starting point for designing novel enzyme inhibitors.

The scope of research includes:

Synthesis of Analogues: The synthesis of derivatives to probe structure-activity relationships (SAR). For example, researchers designed 1H-tetrazole-5-(α-vinyl-propanamine) as a potential time-dependent inhibitor of GABA-AT, drawing inspiration from the structure of the antiepilepsy drug vigabatrin. sciepub.comsciepub.com

Mechanistic Studies: Investigating how modifications to the molecule, such as methylation of the tetrazole ring, affect its interaction with the target enzyme. Studies have shown that methylation, which prevents the ring from deprotonating, can lead to a loss of activity, confirming the importance of the tetrazole as a carboxylate bioisostere in the enzyme's active site. sciepub.comsciepub.com

Exploration of New Targets: The fundamental structure of an amine-linked tetrazole can be applied to other areas of medicinal chemistry. For instance, other research has explored N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent agonists for G protein-coupled receptor-35 (GPR35), demonstrating the broad utility of the tetrazole motif in designing receptor ligands. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2H-tetrazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c5-3-1-2-4-6-8-9-7-4/h1-3,5H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWCKCHEKRDLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204770 | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56217-93-7 | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056217937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization Techniques in Research

Spectroscopic Analysis in Elucidating Complex Structures

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and chemical environment within 1H-Tetrazole-5-propanamine.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei provides a complete picture of the carbon and nitrogen framework and the attached protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The most notable signal is the acidic proton on the tetrazole ring (N-H), which is typically observed as a broad singlet at a very downfield chemical shift, often in the range of 15.0 to 17.0 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.orgresearchgate.net The three methylene (B1212753) groups of the propanamine chain would appear as multiplets in the aliphatic region. The methylene group adjacent to the tetrazole ring (C5-CH₂-) would be the most deshielded of the three, followed by the methylene group adjacent to the amine. The primary amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The C5 carbon atom of the tetrazole ring is a key indicator, appearing as a quaternary carbon signal significantly downfield, typically in the range of 154-156 ppm. rsc.orgmdpi.com The three methylene carbons of the propanamine side chain would resonate at distinct positions in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR provides direct insight into the electronic environment of the nitrogen atoms. For 1H-tetrazole derivatives, the four distinct nitrogen atoms of the ring resonate over a wide chemical shift range. mdpi.com Two-dimensional correlation techniques, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning these signals by correlating them to nearby protons. mdpi.com For this compound, such an experiment would show a correlation between the alpha-methylene protons of the side chain and the N1 and N4 atoms of the ring, confirming the 1H-tautomeric form. mdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~15-17 | N1-H of tetrazole ring (broad singlet) |

| ¹H | ~2.9-3.1 | -CH₂- attached to C5 of the ring (triplet) |

| ¹H | ~1.9-2.1 | Central -CH₂- of the propyl chain (multiplet) |

| ¹H | ~2.7-2.9 | -CH₂- attached to the amine group (triplet) |

| ¹H | Variable | -NH₂ protons (broad singlet) |

| ¹³C | ~154-156 | C5 of the tetrazole ring |

| ¹³C | ~25-45 | Three distinct signals for the propyl chain carbons |

IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to display several characteristic absorption bands. A very broad and strong absorption in the 2500-3200 cm⁻¹ region is characteristic of the N-H stretching vibration of the tetrazole ring, which is often involved in strong hydrogen bonding. The primary amine group (-NH₂) of the propanamine side chain typically shows two distinct N-H stretching bands in the 3300-3500 cm⁻¹ range (one for asymmetric and one for symmetric stretching). nih.gov Aliphatic C-H stretching vibrations from the propyl chain are expected just below 3000 cm⁻¹. Other important vibrations include the N-H bend of the primary amine (~1600 cm⁻¹) and a series of complex stretching and bending vibrations for the tetrazole ring itself, which appear in the fingerprint region between 1000 and 1500 cm⁻¹. nih.govpnrjournal.com

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2500-3200 | N-H Stretch (broad, H-bonded) | Tetrazole Ring (N-H) |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1000-1500 | Ring Stretching/Bending (C=N, N-N) | Tetrazole Ring |

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₄H₉N₅), high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be used to confirm the elemental formula. In positive ion mode, the protonated molecular ion [M+H]⁺ would be detected at an m/z corresponding to a molecular weight of 128.0931.

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. The tetrazole ring is known to undergo specific fragmentation pathways. A common and diagnostic fragmentation for 5-substituted-1H-tetrazoles is the neutral loss of a nitrogen molecule (N₂, 28 Da), resulting in a fragment ion of [M+H-28]⁺. mdpi.commdpi.com Another characteristic pathway is the elimination of hydrazoic acid (HN₃, 43 Da), leading to a fragment of [M+H-43]⁺. mdpi.comlifesciencesite.com Fragmentation of the propanamine side chain, such as cleavage alpha to the terminal amine, would also be expected.

Table 3: Predicted Mass Spectrometry Data for this compound (ESI+)

| m/z (Predicted) | Ion | Description |

|---|---|---|

| 128.0931 | [M+H]⁺ | Protonated molecular ion |

| 100.0825 | [M+H-N₂]⁺ | Loss of a neutral nitrogen molecule from the tetrazole ring |

| 85.0662 | [M+H-HN₃]⁺ | Loss of neutral hydrazoic acid from the tetrazole ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not reported, analysis of related compounds provides significant insight into its likely solid-state architecture.

Research has shown that NH-unsubstituted 5-substituted tetrazoles almost invariably exist as the 1H-tautomer in the crystalline state. mdpi.com The solid-state structure of this compound would be dominated by an extensive network of intermolecular hydrogen bonds. Strong hydrogen bonds are expected between the acidic N1-H proton of one molecule and a basic nitrogen atom (likely N4) of a neighboring molecule's tetrazole ring. nih.gov Additionally, the primary amine group of the propanamine side chain can act as both a hydrogen bond donor (via its N-H protons) and an acceptor (via the nitrogen lone pair), leading to the formation of complex, layered, or three-dimensional supramolecular structures. These interactions dictate the crystal packing, density, and physical properties of the compound.

Advanced Chromatographic and Separation Methodologies for Tetrazole Derivatives

The purification and analysis of this compound require specialized chromatographic techniques due to its high polarity. The presence of both the acidic tetrazole ring and the basic primary amine makes the compound highly hydrophilic.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) is generally unsuitable for such polar compounds, as they exhibit little to no retention on nonpolar stationary phases (like C18) and elute in the solvent front. biotage.com The most appropriate and powerful technique for separating polar compounds like tetrazole derivatives is Hydrophilic Interaction Liquid Chromatography (HILIC). sigmaaldrich.comnih.govphenomenex.com HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide, or specialized tetrazole-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small percentage of aqueous buffer. nih.govchromatographyonline.com In HILIC, analytes partition into a water-enriched layer on the surface of the stationary phase, and retention increases with analyte hydrophilicity. This technique allows for the robust separation and quantification of this compound from reaction mixtures and biological matrices.

Computational and Theoretical Investigations of 1h Tetrazole 5 Propanamine Systems

Quantum Chemical Studies

Quantum chemical methods are fundamental in exploring the intrinsic properties of molecules at the electronic level. For tetrazole derivatives, these studies provide insights into molecular stability, reactivity, and acidity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. In studies of substituted tetrazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate key structural parameters. These parameters include bond lengths, bond angles, and dihedral angles.

For a molecule like 1H-Tetrazole-5-propanamine, such calculations would reveal the planarity of the tetrazole ring and the preferred orientation of the propanamine side chain. The electronic structure analysis typically involves examining the distribution of electron density, molecular electrostatic potential (MEP) maps to identify sites for nucleophilic and electrophilic attack, and analyzing frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity. For example, a theoretical study on 5-(4-chlorophenyl)-1H-tetrazole used DFT to obtain its optimized structural parameters and analyze its electronic and chemical reactive properties through Frontier Molecular Orbital (FMO) calculations.

Table 1: Representative DFT-Calculated Parameters for Substituted Tetrazoles (Illustrative) This table is illustrative and based on typical findings for related tetrazole compounds, not specific data for this compound.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| N1-N2 Bond Length (Å) | 1.33 - 1.35 | Indicates double bond character within the ring. |

| C5-N1 Bond Length (Å) | 1.31 - 1.33 | Reflects the connection of the substituent to the ring. |

| Tetrazole Ring Angles (°) | 107 - 110 | Shows the internal geometry of the five-membered ring. |

Aromaticity Analysis of the Tetrazole Ring

The tetrazole ring is considered aromatic, a property that contributes significantly to its stability. Aromaticity is not a directly observable quantity but can be assessed computationally using various indices. Common methods include Nucleus-Independent Chemical Shift (NICS) and the analysis of electron delocalization. NICS calculations determine the magnetic shielding at the center of the ring; a negative value is indicative of aromatic character. Studies on compounds like 5-amino-1H-tetrazole have used these methods to quantify the aromaticity and understand how different substituents modulate it. The electron-donating or withdrawing nature of the propanamine group would be expected to influence the degree of electron delocalization and thus the aromaticity of the tetrazole ring in this compound.

Prediction of pKa Values and Proton Affinities

The tetrazole group is widely used in medicinal chemistry as a bioisostere for the carboxylic acid group, partly due to its similar pKa value (typically around 4.5-4.9). Computational methods can predict these values with considerable accuracy. The process often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent model (e.g., using the Polarizable Continuum Model, PCM).

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation reaction and is a measure of a molecule's basicity. Theoretical studies on 2-arylphenyl-1H-tetrazoles have shown that calculated pKa values and proton affinities correlate well with experimental data and can be rationalized by analyzing the electronic effects of substituents. sdu.dknih.gov For this compound, calculations would need to consider both the acidic N-H on the tetrazole ring and the basic amino group on the propanamine side chain to predict its acid-base properties accurately.

Molecular Modeling and Simulation

While quantum chemistry focuses on electronic details, molecular modeling and simulation techniques are used to explore the larger-scale conformational landscape and intermolecular interactions of molecules.

Conformational Analysis of this compound

The propanamine side chain of this compound has several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the low-energy (i.e., most stable) conformations and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting structure using molecular mechanics or quantum chemical methods. Understanding the preferred shape of the molecule is crucial as it dictates how it can interact with biological targets. While no specific conformational analysis for this compound was found, this would be a critical step in any molecular modeling study of the compound.

Study of Noncovalent Interactions (e.g., Polar-π Interactions)

Noncovalent interactions are key to understanding how a molecule interacts with its environment, including other molecules like proteins or solvents. The tetrazole ring, with its nitrogen lone pairs and π-system, can participate in various noncovalent interactions, including hydrogen bonding and π-stacking.

Recent research has focused on "polar-π" interactions, where the tetrazole ring interacts with nearby aromatic rings. sdu.dknih.gov Quantum chemical analyses of specially designed 2-arylphenyl-1H-tetrazoles have revealed that through-space NH–π and π–π interactions contribute significantly to the molecule's properties, including its acidity. sdu.dknih.gov For this compound, while it lacks an adjacent aromatic ring, the principles of analyzing noncovalent interactions would be applied to study potential intramolecular hydrogen bonding between the amine group and the tetrazole nitrogens, as well as intermolecular interactions in condensed phases.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving 1H-tetrazole systems. Through the application of quantum and theoretical chemistry, researchers can model the reactivity of organic compounds, providing insights into structural and energetic phenomena that are often difficult to discern through experimental means alone. mdpi.com Density Functional Theory (DFT) has emerged as a particularly effective framework for exploring the conceptual theory of chemical reactivity in tetrazole derivatives. mdpi.com

One of the key areas where computational chemistry has been applied to tetrazole systems is in understanding the regioselectivity of reactions, such as N-alkylation. For 5-substituted 1H-tetrazoles, alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to two different regioisomers. Computational studies, for instance on N-benzoyl 5-(aminomethyl)tetrazole, a compound structurally related to this compound, have been used to provide theoretical justifications for experimentally observed product distributions. mdpi.com

By calculating the energies of the reactants, transition states, and products, a detailed reaction profile can be constructed. These calculations can reveal the activation energies for the formation of different isomers, thereby predicting the kinetically and thermodynamically favored products. For example, in the N-alkylation of a 5-substituted tetrazole, DFT calculations can determine the relative stabilities of the N1- and N2-substituted products and the energy barriers leading to their formation.

The general mechanism for the synthesis of 5-substituted-1H-tetrazoles, often involving a [3+2] cycloaddition of a nitrile with an azide (B81097), can also be investigated using computational methods. nih.gov Theoretical studies can model the transition state of the cycloaddition, providing insights into the electronic and steric factors that influence the reaction rate and yield. The role of catalysts in these reactions can also be elucidated by modeling the interaction of the catalyst with the reactants and intermediates.

The following table provides a hypothetical example of calculated activation energies for the N-alkylation of a 5-substituted tetrazole, illustrating how computational data can be used to predict regioselectivity.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| N1-Alkylation | 18.5 | |

| N2-Alkylation | 16.2 | N2-isomer |

Note: The data in this table is illustrative and based on general findings for 5-substituted tetrazoles, not specific experimental or computational results for this compound.

Prediction of Reactivity Descriptors

Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of various molecular descriptors that can predict the reactivity of a compound like this compound. These descriptors are derived from the electronic structure of the molecule and provide a quantitative measure of its propensity to undergo certain types of chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = ELUMO - EHOMO.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.

Local Reactivity Descriptors: While global descriptors describe the reactivity of the molecule as a whole, local descriptors, such as Fukui functions or Parr functions, can predict which specific atoms within the molecule are most likely to be involved in a reaction. researchgate.net These are crucial for understanding regioselectivity. For this compound, these descriptors could identify the most nucleophilic nitrogen atom in the tetrazole ring or the reactivity of the amine group in the propanamine side chain.

The following table presents hypothetical reactivity descriptors for this compound, calculated at a theoretical level.

| Descriptor | Value | Interpretation |

| EHOMO | -6.8 eV | Indicates electron-donating ability |

| ELUMO | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Suggests good chemical stability |

| Chemical Potential (μ) | -3.65 eV | Overall electronic escaping tendency |

| Chemical Hardness (η) | 6.3 eV | High resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.06 eV | Moderate electrophilicity |

Note: The data in this table is for illustrative purposes and represents typical values for tetrazole derivatives. Specific computational studies on this compound are required for precise values.

These computational tools provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and the design of new derivatives with desired properties.

1h Tetrazole 5 Propanamine As a Building Block and Scaffold in Complex Chemical Synthesis

Role as an Intermediate in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, 1H-Tetrazole-5-propanamine functions as a crucial intermediate, enabling the strategic incorporation of the tetrazole ring into a target molecule. The synthesis of complex molecules often involves a sequence of reactions where building blocks are sequentially linked and modified. nih.govmit.edu The propanamine side chain of the molecule offers a primary amine that is a potent nucleophile, readily participating in a wide array of chemical transformations.

Common reactions where this compound can serve as an intermediate include:

Amide Bond Formation: The amine group can be acylated with carboxylic acids, acid chlorides, or activated esters to form stable amide linkages. This is one of the most fundamental transformations in medicinal chemistry for linking molecular fragments.

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is subsequently reduced to a secondary amine, allowing for the construction of more complex amine-containing structures.

N-Alkylation and N-Arylation: The amine can react with alkyl or aryl halides to introduce various substituents, further elaborating the molecular framework.

Table 1: Representative Reactions Utilizing this compound as an Intermediate

| Reaction Type | Reactant | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Carboxylic Acid / Acid Chloride | Amide | Forms stable linkages, common in peptidomimetics and drug molecules. |

| Reductive Amination | Aldehyde / Ketone | Secondary Amine | Creates C-N bonds and extends the carbon skeleton. |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduces a key functional group found in many therapeutic agents. |

| Michael Addition | α,β-Unsaturated Carbonyl | Secondary Amine | Forms a new C-N bond via conjugate addition. |

Scaffold for Diversification and Library Generation

A scaffold in chemical synthesis is a core molecular structure upon which a variety of substituents can be attached to create a family of related compounds. This compound is an ideal scaffold due to its distinct and chemically orthogonal reactive sites. The tetrazole ring provides a consistent, structurally significant core, while the terminal amine acts as the primary point for diversification. nih.govresearchgate.net

By systematically reacting the amine group with a diverse set of reagents (e.g., a collection of different carboxylic acids, aldehydes, or sulfonyl chlorides), chemists can generate a library of analogues. This approach is fundamental to fields like medicinal chemistry, where the goal is to synthesize a wide range of compounds to explore structure-activity relationships (SAR) and optimize for a desired biological effect. The tetrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions often helps anchor the resulting molecules to biological targets. nih.gov

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules in a systematic manner. The reactive nature of the primary amine in this compound makes it highly suitable for such approaches, particularly in multi-component reactions (MCRs). nih.gov MCRs are reactions where three or more starting materials react in a single step to form a product that contains portions of all reactants. nih.gov

The Ugi and Passerini reactions are prominent examples of MCRs where an amine component is essential. beilstein-journals.orgnih.gov Using this compound as the amine input in an Ugi four-component reaction, for instance, allows for the simultaneous combination of an aldehyde, an isocyanide, and a carboxylic acid in one pot. By varying each of the other three components, a large and highly diverse library of complex molecules, each containing the this compound scaffold, can be generated efficiently. nih.gov This strategy dramatically accelerates the discovery of new chemical entities compared to traditional linear synthesis. nih.gov

Table 2: Hypothetical Ugi Four-Component Reaction for Library Generation

| Amine Component (Scaffold) | Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Resulting Library of Compounds |

|---|---|---|---|---|

| This compound | R1-CHO | R2-COOH | R3-NC | A diverse set of α-acylamino amides, each incorporating the tetrazole scaffold and variable R1, R2, and R3 groups. |

| (e.g., Benzaldehyde) | (e.g., Acetic Acid) | (e.g., tert-Butyl isocyanide) | ||

| (e.g., Isobutyraldehyde) | (e.g., Benzoic Acid) | (e.g., Cyclohexyl isocyanide) |

Precursors for Advanced Materials Research (Excluding Material Properties)

Beyond its applications in medicinal chemistry, the high nitrogen content of the tetrazole ring makes this compound a molecule of interest in the synthesis of advanced materials. Tetrazole-containing compounds are known precursors for the development of nitrogen-rich energetic materials. researchgate.net The tetrazole ring's composition (four nitrogen atoms and one carbon atom) contributes to a high heat of formation. nih.gov

In this context, this compound can be envisioned as a building block for creating larger, energy-dense molecules or polymers. The primary amine provides a reactive site for polymerization or for grafting the tetrazole unit onto other molecular backbones. For example, it could be used to synthesize polyamides or other polymers where the nitrogen-rich tetrazole moiety is a recurring feature along the polymer chain. These synthetic pathways are an area of active research for creating new classes of materials.

Future Research Directions in 1h Tetrazole 5 Propanamine Chemistry

Development of Novel and Efficient Synthetic Routes

While traditional methods for synthesizing 5-substituted-1H-tetrazoles, such as the [3+2] cycloaddition of nitriles and azides, are well-established, future research will focus on developing more efficient, greener, and versatile synthetic pathways. researchgate.net A key area of exploration is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like derivatives of 1H-Tetrazole-5-propanamine in a single step from readily available starting materials. beilstein-journals.orgnih.govnih.gov This approach offers benefits of speed, simplicity, and environmental friendliness. beilstein-journals.org

Another promising avenue is the development and application of novel catalysts to improve reaction rates and yields. Research has demonstrated the effectiveness of various catalysts, from simple L-proline and copper salts to advanced nanocatalysts, in promoting tetrazole formation under milder conditions. organic-chemistry.orgresearchgate.netscielo.br These methods often reduce the need for hazardous reagents and high temperatures, aligning with the principles of green chemistry. researchgate.net The one-pot synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and an ionic liquid azide (B81097) source represents a significant step towards safer and more cost-effective protocols by avoiding the use of toxic nitriles. organic-chemistry.org

Future work will likely focus on expanding the substrate scope of these new methods to accommodate a wider range of functional groups, which is crucial for creating diverse libraries of this compound analogs.

Table 1: Comparison of Modern Synthetic Methods for 5-Substituted-1H-Tetrazoles

| Synthetic Method | Key Features | Typical Catalysts/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to build complex products. | Isocyanides, Trimethylsilyl (B98337) azide, Aldehydes | High efficiency, atom economy, reduced waste, rapid access to molecular diversity. | beilstein-journals.orgnih.gov |

| Catalytic [3+2] Cycloaddition | Utilizes catalysts to facilitate the reaction between nitriles and an azide source. | CuSO₄·5H₂O, Nano-ZnO, L-proline, Yb(OTf)₃ | Milder reaction conditions, shorter reaction times, high yields, improved safety. | organic-chemistry.orgresearchgate.netscielo.brtandfonline.com |

| One-Pot Aldehyde Conversion | Converts aldehydes directly to tetrazoles without isolating the intermediate nitrile. | Hydroxylamine, 1-butyl-3-methylimidazolium azide ([bmim]N₃), Cu(OAc)₂ | Avoids toxic nitriles, uses a safer azide source, simplified procedure. | organic-chemistry.org |

Exploration of Undiscovered Reactivity and Transformation Pathways

The tetrazole ring, while relatively stable, possesses a rich and underexplored reactivity profile. Future research will delve into novel transformations of the this compound core structure. This includes investigating the ambident reactivity of related tetrazole derivatives, such as 5-mercapto-1H-tetrazoles, which can react at different atoms depending on the conditions, leading to diverse products. nih.gov Understanding these pathways could enable the selective functionalization of the tetrazole ring or the propanamine side chain.

A significant area of future study involves the controlled decomposition or rearrangement of the tetrazole ring. Research has shown that under high-temperature conditions, particularly in specific types of flow reactors, the decomposition of 5-substituted-1H-tetrazoles can be dramatically accelerated. beilstein-journals.orgnih.gov This unusual reactivity suggests that the tetrazole ring could serve as a precursor to other heterocyclic systems or functional groups through controlled fragmentation or rearrangement, opening up entirely new synthetic possibilities. For instance, the degradative acylation of tetrazoles is a known route to 1,3,4-oxadiazoles. beilstein-journals.org Further studies are needed to elucidate the mechanisms behind these transformations and harness them for synthetic utility.

Additionally, exploring the reactivity of the propanamine side chain in conjunction with the tetrazole moiety will be critical. The amino group offers a handle for a wide range of chemical modifications, and understanding its interplay with the electronic properties of the tetrazole ring could lead to the development of novel bioconjugation strategies or the synthesis of complex molecular architectures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, future advancements will rely heavily on sophisticated computational modeling to predict chemical behavior and guide experimental design. researchgate.net Techniques like Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of different tautomers and conformers of the molecule. mdpi.com Such studies can confirm spectroscopic assignments and provide a deeper understanding of the factors governing reaction outcomes, such as N-alkylation reactions which can produce multiple regioisomers. mdpi.com

Molecular dynamics (MD) simulations offer a powerful method to study the behavior of this compound and its derivatives in biological systems at an atomic level. nih.gov These simulations can predict binding affinities and modes of interaction with protein targets, which is crucial for designing new therapeutic agents. nih.gov By calculating binding energies and analyzing intermolecular interactions, researchers can prioritize the synthesis of compounds with the highest potential efficacy, saving significant time and resources. nih.govnih.gov

Furthermore, computational models can be used to predict reaction mechanisms and transition states, providing insights into undiscovered reactivity pathways. researchgate.net This predictive power will enable chemists to design experiments more intelligently, targeting reaction conditions that favor desired outcomes and avoiding the formation of unwanted byproducts.

Table 2: Applications of Computational Modeling in Tetrazole Chemistry

| Computational Method | Application Area | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structure & Reactivity | Molecular geometry, tautomer stability, NMR spectra, reaction pathways, electronic properties. | mdpi.com |

| Molecular Docking | Drug Design | Binding affinity, protein-ligand interactions, identification of potential biological targets. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Biomolecular Systems | Stability of protein-ligand complexes, conformational changes, atomic-level interactions. | nih.govnih.gov |

Integration with Emerging Synthetic Technologies

The integration of emerging technologies like continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of tetrazole-containing compounds. nih.gov Continuous flow synthesis, which involves performing reactions in a continuously flowing stream through a microreactor, offers significant advantages over traditional batch processing, especially for tetrazole synthesis. core.ac.uknih.gov

The use of sodium azide in tetrazole synthesis poses significant safety risks in large-scale batch reactions due to the potential for generating explosive hydrazoic acid. core.ac.uk Flow chemistry mitigates these risks by using only small quantities of hazardous materials at any given moment. beilstein-journals.orgcore.ac.uk This technology also allows for operation at high temperatures and pressures, often leading to dramatically reduced reaction times and improved yields. beilstein-journals.orgnih.gov For example, a reaction that takes hours in a batch reactor might be completed in minutes in a flow system. beilstein-journals.org

Future research will focus on developing multi-step continuous flow syntheses for complex molecules like this compound and its derivatives, potentially integrating real-time process analytics for optimization and control. researchgate.net Automation can be coupled with flow reactors to create platforms for the rapid synthesis and screening of compound libraries, accelerating the discovery of new molecules with desired properties. This combination of technologies will not only make the synthesis of tetrazoles safer and more efficient but also enable the exploration of novel chemical space that is inaccessible with conventional methods. nih.govsemanticscholar.org

Q & A

Q. What are the established synthetic routes for 1H-Tetrazole-5-propanamine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves the cycloaddition of nitriles with sodium azide, a method validated for analogous tetrazole derivatives . For example, nano-TiCl₄·SiO₂ catalyzed reactions under solventless conditions can achieve yields >85% by optimizing temperature (80–100°C) and reaction time (4–6 hours) . Key variables include:

- Catalyst loading : 5–10 mol% nano-TiCl₄·SiO₂ enhances regioselectivity.

- pH control : Neutral to slightly acidic conditions minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures is recommended to isolate the product.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : ¹H and ¹³C NMR are critical for confirming the tetrazole ring and propanamine chain. The amine proton typically appears at δ 5.2–5.6 ppm (broad), while tetrazole protons resonate at δ 8.9–9.3 ppm .

- X-ray crystallography : Tools like the WinGX suite enable precise determination of bond angles and hydrogen-bonding networks, essential for confirming tautomeric forms (e.g., 1H vs. 2H isomers) .

- Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺) provides molecular weight validation (expected m/z ~142.1 for C₃H₇N₅).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant Category 2) .

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound versus its 2H-isomer?

Regioselectivity is influenced by:

- Catalyst design : Brønsted acids (e.g., BF₃·Et₂O) favor the 1H-tautomer by stabilizing the transition state .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase 1H-isomer yield by 15–20% compared to non-polar solvents .

- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict tautomer stability, guiding synthetic optimization .

Q. What computational tools and databases are recommended for predicting the reactivity of this compound?

- Reaxys/BIOCATALYSIS : Screen reaction pathways for azide-alkyne cycloadditions or alkylation reactions .

- PISTACHIO_RINGBREAKER : Predict ring-opening reactions under oxidative or thermal stress .

- Thermochemical data : NIST databases provide enthalpy of formation (ΔfH° ≈ 180 kJ/mol) for stability assessments .

Q. How should researchers resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in data (e.g., ΔfH° or melting points) may arise from impurities or measurement techniques. Mitigation strategies include:

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Flow chemistry : Continuous flow systems reduce reaction time by 50% and improve safety by minimizing azide handling .

- Green chemistry : Replace sodium azide with trimethylsilyl azide in ionic liquids to reduce toxicity .

- Process monitoring : In-line IR spectroscopy tracks nitrile conversion in real time, ensuring >90% yield .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Enzyme inhibition : Use fluorescence polarization assays (e.g., HDAC8 inhibition) with IC₅₀ determination .

- Cellular uptake : Radiolabel the compound with ¹⁴C for pharmacokinetic profiling in hepatocyte models .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for half-life calculations .

Q. What analytical techniques distinguish this compound from its degradation products?

- HPLC-DAD : Use a C18 column (gradient: 5–95% MeCN in 20 min) to separate degradation products (e.g., oxidized tetrazole rings) .

- TGA-MS : Track mass loss events (e.g., ~150°C for amine chain decomposition) .

- IR spectroscopy : Monitor N-H stretches (3300–3500 cm⁻¹) to detect hydrolyzed intermediates .

Q. How do pH and solvent systems affect the stability of this compound in aqueous solutions?

- pH stability : The compound is stable at pH 4–7 but hydrolyzes rapidly above pH 9, forming carboxylic acid derivatives .

- Solvent selection : Aqueous buffers with 10–20% DMSO enhance solubility without compromising stability .

- Accelerated stability studies : Conduct stress testing at 40°C/75% RH for 4 weeks to model long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.